Phenol, 4-((2,4-diamino-5-pyrimidinyl)methyl)-2-methoxy-, monohydrobromide
Overview
Description
Phenol, 4-((2,4-diamino-5-pyrimidinyl)methyl)-2-methoxy-, monohydrobromide is a chemical compound with a complex structure that includes a phenol group, a pyrimidine ring, and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-((2,4-diamino-5-pyrimidinyl)methyl)-2-methoxy-, monohydrobromide typically involves multiple steps. One common method starts with the preparation of the pyrimidine ring, followed by the introduction of the diamino groups. The phenol and methoxy groups are then added through a series of substitution reactions. The final step involves the formation of the monohydrobromide salt, which is achieved by reacting the compound with hydrobromic acid under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The use of catalysts and solvents is also common to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
Phenol, 4-((2,4-diamino-5-pyrimidinyl)methyl)-2-methoxy-, monohydrobromide undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The pyrimidine ring can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group typically yields quinones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Phenol, 4-((2,4-diamino-5-pyrimidinyl)methyl)-2-methoxy-, monohydrobromide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Phenol, 4-((2,4-diamino-5-pyrimidinyl)methyl)-2-methoxy-, monohydrobromide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Phenol, 4-((2,4-diamino-5-pyrimidinyl)methyl)-2,6-dimethoxy-, hydrochloride
- Phenol, 4-((2,4-diamino-5-pyrimidinyl)methyl)-2,6-dimethoxy-, sulfate
Uniqueness
Phenol, 4-((2,4-diamino-5-pyrimidinyl)methyl)-2-methoxy-, monohydrobromide is unique due to its specific combination of functional groups and its monohydrobromide salt form
Properties
IUPAC Name |
4-[(2,4-diaminopyrimidin-5-yl)methyl]-2-methoxyphenol;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2.BrH/c1-18-10-5-7(2-3-9(10)17)4-8-6-15-12(14)16-11(8)13;/h2-3,5-6,17H,4H2,1H3,(H4,13,14,15,16);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHBRBLNGRSGPEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC2=CN=C(N=C2N)N)O.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10153612 | |
Record name | Phenol, 4-((2,4-diamino-5-pyrimidinyl)methyl)-2-methoxy-, monohydrobromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10153612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122439-97-8 | |
Record name | Phenol, 4-((2,4-diamino-5-pyrimidinyl)methyl)-2-methoxy-, monohydrobromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122439978 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenol, 4-((2,4-diamino-5-pyrimidinyl)methyl)-2-methoxy-, monohydrobromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10153612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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